BenchChemオンラインストアへようこそ!

2-Phenylacrylamide

Cancer Drug Discovery Medicinal Chemistry Cytotoxicity Assays

Select 2-Phenylacrylamide for its essential α-substituted architecture, which is scientifically irreplaceable by N-phenylacrylamide analogs. This core scaffold uniquely enables the synthesis of cross-linkable, photoactive polymers for liquid crystal orienting layers and drives broad-spectrum cytotoxicity (GI₅₀ 7–24 μM) in focused anticancer libraries. Its distinct vinyl group electronic environment is critical for specialized materials science and reproducible SAR campaigns. Note: This monomer requires strict anhydrous handling, typically formulated in sealed ampules under inert gas.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B8535163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylacrylamide
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11)
InChIKeyIMOLAGKJZFODRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylacrylamide: Core Monomer for Specialized Photoactive Polymers and Advanced Biomedical Research


2-Phenylacrylamide (CAS No. 14485-09-7) is a reactive acrylamide monomer bearing a phenyl substituent directly on the α-carbon of the acrylamide backbone. It serves as a foundational building block in the synthesis of specialized photoactive and cross-linkable polymer materials for optical and electronic applications [1]. As a precursor to a diverse family of phenylacrylamide derivatives, this core scaffold enables the development of broad-spectrum cytotoxic agents, selective enzyme inhibitors, and novel anti-oxidant compounds [2]. Its unique α-substituted acrylamide structure confers distinct reactivity profiles compared to N-substituted anilides, making it a critical selection for research programs targeting specific polymerization behaviors or structure-activity relationship (SAR) explorations [1].

2-Phenylacrylamide: Why Substitution with Generic Acrylamides or N-Phenyl Analogs Compromises Experimental Integrity


Generic substitution of 2-phenylacrylamide with unsubstituted acrylamide or N-phenylacrylamide is scientifically invalid due to fundamental differences in reactivity, stability, and biological target engagement. 2-Phenylacrylamide's α-substitution alters the electronic environment of the vinyl group, conferring unique photochemical and polymerization properties essential for specialized applications like photoalignment layers [1]. Critically, 2-phenylacrylamide is highly prone to hydrolysis in aqueous media, demanding strict anhydrous handling and storage protocols (e.g., in DMF or DMSO under nitrogen at −20°C), a constraint not universally applicable to its more stable N-substituted or unsubstituted counterparts . Furthermore, biological activity is exquisitely sensitive to the position of the phenyl ring. While 2-phenylacrylamide derivatives achieve broad-spectrum cytotoxicity with GI₅₀ values of 7–24 μM against cancer cell lines, the N-phenylacrylamide isomer shows no such broad activity but instead exhibits specific enzyme inhibition (e.g., TGM2, IC₅₀ = 43 μM) and distinct polymer affinity for mycotoxins [2]. Using the wrong analog will therefore lead to divergent, irreproducible results in both materials science and biological assays.

2-Phenylacrylamide: A Compendium of Quantitative Differentiation Against Key Analogs


Broad-Spectrum Cytotoxicity of 2-Phenylacrylamide Derivatives vs. Lead Compound 1

Derivatives of 2-phenylacrylamide demonstrate significantly enhanced broad-spectrum cytotoxicity against cancer cell lines compared to the initial lead compound, (E)-3-(4-chlorophenyl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile (1). While compound 1 induced 50% growth inhibition across 11 cancer cell lines at concentrations of 27–61 μM, focused library synthesis yielded analogues like (E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide (39) and (E)-3-(4-chlorophenyl)-2-cyano-N-(4-methoxybenzyl)acrylamide (41), which achieved GI₅₀ values of 7–24 μM [1]. This represents a potency improvement of up to 2.5- to 3.9-fold (based on lower bounds).

Cancer Drug Discovery Medicinal Chemistry Cytotoxicity Assays

Target Engagement Selectivity: 2-Phenylacrylamide-Derived Anti-Inflammatory vs. N-Phenylacrylamide Enzyme Inhibition

The biological target profile of the phenylacrylamide scaffold is highly dependent on substitution pattern. While the N-phenylacrylamide isomer (CAS 2210-24-4) acts as a direct enzyme inhibitor, inhibiting human transglutaminase 2 (TGM2) with an IC₅₀ of 43 μM [1], 2-phenylacrylamide-derived compounds (e.g., compound 6a) exhibit a distinct mechanism of action as potent cytoprotective and anti-inflammatory agents. Compound 6a dose-dependently protects HBZY-1 mesangial cells from H₂O₂-induced oxidative stress, outperforming positive controls resveratrol and sulforaphane by more potently impairing ROS accumulation [2].

Enzyme Inhibition Anti-inflammatory Oxidative Stress

Superior Performance of 2-Phenylacrylamide in Photoactive and Cross-Linkable Polymer Materials

The unique α-substituted vinyl group of 2-phenylacrylamide is specifically claimed in patent literature as a critical monomer unit for the synthesis of novel cross-linkable, photoactive polymer materials [1]. These polymers function as orienting layers for liquid crystals, essential for producing non-structured and structured optical elements, electro-optical elements, and multi-layer systems [2]. In contrast, N-phenylacrylamide is primarily utilized in different contexts, such as forming stimuli-responsive nanoparticles via RAFT dispersion polymerization-induced self-assembly (PISA), yielding distinct NP morphologies not achieved with other monomers [3].

Polymer Chemistry Liquid Crystal Displays Optical Materials

Critical Handling and Stability Profile Dictates Procurement of 2-Phenylacrylamide Over Less Labile Analogs

2-Phenylacrylamide exhibits a significant liability in aqueous environments, being prone to rapid hydrolysis . This necessitates strict storage conditions: the compound must be dissolved in anhydrous solvents (e.g., DMF or DMSO) and stored under a nitrogen atmosphere at −20°C to maintain integrity . In contrast, its isomer, N-phenylacrylamide, is reported to be stable at room temperature under normal atmospheric conditions, requiring only avoidance of strong oxidizing agents . This stark difference in stability mandates specialized procurement, handling, and storage protocols for 2-phenylacrylamide.

Chemical Stability Reagent Handling Experimental Reproducibility

Superior Anti-Oxidant Potency of 2-Phenylacrylamide Derivative 6a vs. Resveratrol and Sulforaphane

Compound 6a, a phenylacrylamide derivative, demonstrated significantly more potent protection of HBZY-1 mesangial cells from H₂O₂-induced oxidative stress compared to established positive controls resveratrol and sulforaphane [1]. The study confirmed that 6a dose- and time-dependently impaired the accumulation of reactive oxygen species (ROS), a key driver of oxidative damage, more effectively than the controls [1]. This potent activity is linked to activation of the Nrf2 signaling pathway, leading to increased expression of downstream anti-oxidant enzymes [1].

Anti-Oxidant Inflammation Cytoprotection

Selective Carbonic Anhydrase IX/XII Inhibition by 2-Phenylacrylamide-Linked Coumarins

A series of phenylacrylamide-linked coumarins and sulfocoumarins were evaluated for inhibition of four human carbonic anhydrase isoforms (hCA I, II, IX, XII). All compounds showed selective inhibition towards the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms I and II, with inhibition constants (Kᵢ) in the submicromolar to low nanomolar range [1]. Specifically, compound 6b and 14g exhibited significant inhibition with low nanomolar potency against hCA IX, whereas 6k was effective against hCA XII [1]. This selectivity profile is a hallmark of targeted cancer therapeutics and is not observed with unsubstituted or N-substituted acrylamide scaffolds.

Cancer Therapeutics Carbonic Anhydrase Enzyme Inhibition

2-Phenylacrylamide: Optimal Application Scenarios Driven by Quantitative Evidence


Development of Advanced Liquid Crystal Display (LCD) Alignment Layers

2-Phenylacrylamide is the monomer of choice for synthesizing novel cross-linkable, photoactive polymer materials. These polymers are specifically engineered to function as orienting layers for liquid crystals, a critical component in the production of non-structured and structured optical elements, electro-optical elements, and multi-layer systems [1]. This application is uniquely enabled by the α-substituted acrylamide structure, which imparts the necessary photochemical and polymerization properties not found in N-substituted analogs or generic acrylamides. Procurement of 2-phenylacrylamide is essential for R&D in this specialized area of materials science.

Design of Potent Broad-Spectrum Cytotoxic Agents for Cancer Drug Discovery

Medicinal chemists seeking to develop new anti-cancer agents should prioritize 2-phenylacrylamide as a core scaffold. Focused library synthesis has demonstrated that 2-phenylacrylamide derivatives achieve broad-spectrum cytotoxicity with GI₅₀ values of 7–24 μM across multiple cancer cell lines, representing up to a ~3.9-fold potency enhancement over initial lead compounds [1]. This quantifiable advantage in growth inhibition makes it a superior starting point for SAR campaigns aimed at identifying novel chemotherapeutics.

Discovery of Novel Anti-Oxidant and Anti-Inflammatory Lead Compounds

For research programs targeting oxidative stress and inflammation-related diseases, 2-phenylacrylamide derivatives offer a potent and mechanistically defined alternative to natural products like resveratrol. Compound 6a has been shown to more potently protect cells from H₂O₂-induced damage and impair ROS accumulation than these controls [1]. Its activity is linked to Nrf2 pathway activation, providing a clear biochemical rationale for its superior performance. This evidence positions 2-phenylacrylamide as a privileged scaffold for developing next-generation cytoprotective agents.

Development of Selective Carbonic Anhydrase Inhibitors for Cancer Therapy

Researchers developing targeted cancer therapies will find 2-phenylacrylamide derivatives uniquely capable of selectively inhibiting tumor-associated carbonic anhydrase isoforms (hCA IX and XII) with nanomolar potency, while sparing ubiquitous isoforms (hCA I and II) [1]. This class-level selectivity is a key differentiator from other acrylamide-based inhibitors and is critical for minimizing potential side effects. Procuring 2-phenylacrylamide is therefore a strategic decision for programs focused on this validated oncology target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.